1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

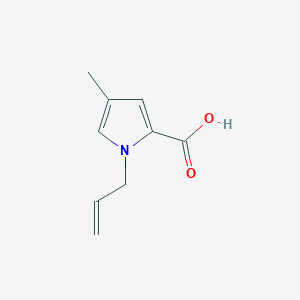

1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an allyl group at the nitrogen atom and a methyl group at the fourth position of the pyrrole ring, along with a carboxylic acid group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the nitrogen atom of the pyrrole ring.

Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl halide reacts with the pyrrole ring in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole ring reacts with carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Major Products:

Oxidation Products: Pyrrole-2-carboxylic acid derivatives.

Reduction Products: Pyrrole-2-methanol or pyrrole-2-aldehyde.

Substitution Products: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Allyl-4-methyl-1H-pyrrole-2-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and pain-related conditions. Research indicates that derivatives of this compound may function as effective inhibitors for norepinephrine and serotonin reuptake, making them candidates for treating disorders such as depression and chronic pain .

Case Study: Pain Management

A study published in 2020 explored the analgesic properties of various pyrrole derivatives, including this compound. The findings suggested that these compounds could modulate pain pathways by interacting with norepinephrine and serotonin receptors. This interaction may lead to improved therapeutic outcomes in pain management protocols .

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions .

Data Table: Synthesis Pathways

| Synthesis Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Knorr Pyrrole Synthesis | 1,4-Dibromobutane, Formamide | 67 | |

| Paal-Knorr Synthesis | Acetylene, Aldehydes | 75 | |

| Suzuki Coupling | Aryl Halides, Boronic Acids | 70 |

Potential in Cosmetic Formulations

Beyond medicinal applications, this compound may also find use in cosmetic formulations due to its ability to enhance skin hydration and stability of products. Research indicates that incorporating this compound into topical formulations can improve sensory properties and moisturizing effects .

Case Study: Cosmetic Formulation Development

A recent study investigated the formulation of a moisturizing cream using this compound as an active ingredient. The results demonstrated significant improvements in skin hydration and texture when compared to control formulations lacking this compound .

Mechanism of Action

The mechanism of action of 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

1-Allyl-1h-pyrrole-2-carboxylic acid: Lacks the methyl group at the fourth position.

4-Methyl-1h-pyrrole-2-carboxylic acid: Lacks the allyl group at the nitrogen atom.

1-Allyl-4-methyl-1h-pyrrole-3-carboxylic acid: Has the carboxylic acid group at the third position instead of the second.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-Allyl-4-methyl-1H-pyrrole-2-carboxylic acid (AMPC) is a pyrrole derivative noted for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesizing data from various studies, highlighting its pharmacological properties, and presenting case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by an allyl group at the nitrogen atom and a carboxylic acid functionality at the second position. Its molecular formula is C₈H₉NO₂, and it belongs to a class of 4-methyl-1H-pyrrole derivatives known for their ability to interact with various biological targets. The presence of the allyl group enhances its reactivity and potential as a versatile building block in organic synthesis.

Neuropharmacological Effects

Research indicates that AMPC exhibits significant neuropharmacological effects, particularly in modulating neurotransmitter systems. It has been shown to influence norepinephrine and serotonin levels, suggesting potential applications in treating mood disorders such as depression . A study highlighted that AMPC could inhibit norepinephrine reuptake, which is crucial for developing antidepressants .

Antimicrobial Activity

AMPC has also been studied for its antimicrobial properties. In vitro assays demonstrated that compounds similar to AMPC possess activity against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance this activity .

Anticancer Potential

The compound's anticancer properties have garnered attention as well. Research has indicated that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. AMPC's unique structural features may contribute to its efficacy against specific cancer types .

The biological activity of AMPC is attributed to its ability to interact with multiple cellular targets. It may bind to receptors involved in neurotransmitter signaling, influencing pathways that regulate mood and anxiety. Additionally, AMPC's interaction with cellular enzymes involved in metabolic processes could explain its antimicrobial and anticancer activities .

Case Study 1: Antidepressant Activity

In a preclinical study, AMPC was administered to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased levels of serotonin and norepinephrine in the brain. This study supports the hypothesis that AMPC may serve as a promising candidate for developing new antidepressant therapies.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of AMPC with other pyrrole derivatives showed that AMPC exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations lower than those required for many conventional antibiotics. This finding underscores AMPC's potential role in combating antibiotic-resistant bacterial strains.

Comparative Analysis with Related Compounds

To better understand AMPC's unique properties, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Methyl-1H-pyrrole-2-carboxylic acid | Lacks allyl group | 0.90 |

| 1-(tert-butyl)-1H-pyrrole-2,5-dione | Contains tert-butyl instead of allyl | 0.88 |

| 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid | Dioxo functionality present | 0.73 |

| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | Similar pyrrole backbone with dioxo substitution | 0.76 |

This table illustrates the diversity within the pyrrole family while highlighting the specific functional groups that confer unique biological activities to AMPC.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Allyl-4-methyl-1H-pyrrole-2-carboxylic acid, and how are they experimentally determined?

- Molecular Formula : C₆H₇NO₂; Molecular Weight : 125.13 g/mol .

- Structural Confirmation : X-ray crystallography reveals hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) forming extended chains, with graph-set motifs R₂²(10) and R₂²(8) .

- Purification : Recrystallization from ethanol/ethyl acetate mixtures yields monoclinic crystals suitable for structural analysis .

Q. What synthetic routes are effective for preparing this compound?

- Ester Hydrolysis : React ethyl 1-allyl-4-methyl-pyrrole-2-carboxylate with NaOH in THF/MeOH (1:1 v/v) at 333 K for 4 hours, followed by acidification with HCl .

- Yield Optimization : Adjust reaction time and temperature to mitigate side reactions; typical yields range from 60% to 95% depending on substituents .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Key signals include δ 13.99 (s, 1H, carboxylic acid), δ 7.57 (d, J = 3.2 Hz, pyrrole-H), and δ 2.56 (s, 3H, methyl group) .

- Mass Spectrometry : ESIMS (M+1) m/z = 125.1 confirms molecular weight .

- HPLC Purity : Achieve >97% purity using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural ambiguities in pyrrole derivatives be resolved using crystallographic and spectroscopic data?

- X-ray Diffraction : Resolve bond-length discrepancies (e.g., C–C bonds averaging 1.44 Å) and anisotropic displacement parameters for non-H atoms .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N1–H1⋯O1 and O2–H2⋯O1) to predict packing motifs and stability .

- Contradiction Management : Cross-validate NMR coupling constants with DFT calculations to confirm regioselectivity in substituted pyrroles .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., amides) from this compound?

- Amide Formation (General Procedure F1) : Use EDCI/HOBt coupling agents with amines in DMF at 298 K, achieving >75% yield .

- Challenges : Steric hindrance from the allyl group may reduce reactivity; mitigate via microwave-assisted synthesis (50–70°C, 30 min) .

- Case Study : 4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (68% yield, ESIMS m/z = 293.2) .

Q. How do substituents influence the biological activity of pyrrole-2-carboxylic acid derivatives?

- Antitumor Activity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase inhibition (IC₅₀ < 1 µM in PIM1 kinase assays) .

- Bioisosteric Replacements : Replace the allyl group with cyclopropyl to improve metabolic stability (e.g., compound 261, 78% yield) .

- Data Interpretation : Correlate LCMS purity (>94%) with in vitro efficacy to distinguish intrinsic activity from impurity effects .

Q. Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses of pyrrole derivatives?

- Scale-Up Adjustments : Replace THF with acetonitrile to improve solubility and reduce reaction time (yield increases from 60% to 85%) .

- Byproduct Analysis : Use LC-MS to detect dimerization or oxidation byproducts; introduce radical scavengers (e.g., BHT) .

Q. What computational tools assist in retrosynthetic planning for novel derivatives?

- AI-Driven Synthesis : Leverage PubChem’s retrosynthesis module with Template_relevance models (Pistachio, Reaxys) to predict one-step routes .

- Case Study : Methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride synthesized via piperidine intermediate (85% yield) .

Q. Tables for Key Data

Table 1: Comparative Yields of Pyrrole Derivatives

| Derivative | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| Compound 254 | Cyclopropane coupling | 60 | |

| Compound 283 | Pyrazolo-pyridine fusion | 94 | |

| 1-Allyl-3-amino-pyrazole-4-COOH | Ester hydrolysis | 68 |

Table 2: Analytical Parameters for Structural Confirmation

Properties

CAS No. |

397329-68-9 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-methyl-1-prop-2-enylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-3-4-10-6-7(2)5-8(10)9(11)12/h3,5-6H,1,4H2,2H3,(H,11,12) |

InChI Key |

AMLYYHSFGDHBFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=C1)C(=O)O)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.